molecular formula C26H27N3O4 B2516455 N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE CAS No. 477510-55-7

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE

Cat. No.: B2516455
CAS No.: 477510-55-7
M. Wt: 445.519
InChI Key: ZHGPVKTVDZWQER-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE is a useful research compound. Its molecular formula is C26H27N3O4 and its molecular weight is 445.519. The purity is usually 95%.
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Scientific Research Applications

Water Mediated, Environmentally Friendly Synthesis

A study by Reddy, Reddy, and Dubey (2014) explored an environmentally friendly synthesis method for derivatives of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide, including N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide. This process utilizes water as a solvent and is considered relatively benign to the environment, highlighting its potential for sustainable and green chemistry applications (Reddy, Reddy, & Dubey, 2014).

Application in Olefin Metathesis Catalysis

In 2011, Bantreil and Nolan reported on the synthesis of free N-heterocyclic carbenes (NHCs) and their use in ruthenium-based metathesis complexes. This research indicates that compounds structurally related to N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide can be instrumental in advancing the field of olefin metathesis, a crucial reaction in organic chemistry (Bantreil & Nolan, 2011).

Electrophysiological Activity in Cardiac Applications

Morgan et al. (1990) synthesized and studied the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, closely related to the compound . This research has implications for the development of new class III electrophysiological agents in cardiac therapeutics (Morgan et al., 1990).

Environmentally Friendly Synthesis Methods

Rani (2018) reported on the eco-friendly synthesis of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamides, emphasizing the use of glycerol as a solvent. This approach is significant for environmentally sustainable chemical processes (Rani, 2018).

Antimicrobial Activity

Joshi, Bapodra, and Parekh (1997) investigated the antimicrobial activity of compounds bearing a trimethoxybenzamide moiety, which is a part of the compound . This research is crucial for the development of new antimicrobial agents (Joshi, Bapodra, & Parekh, 1997).

Palladium Iodide Catalyzed Synthesis

Mancuso et al. (2014) described a palladium iodide-catalyzed synthesis method involving 2-alkynylbenzamides, indicating the potential of compounds like N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide in complex organic syntheses (Mancuso et al., 2014).

Mechanism of Action

Target of Action

It is known to inhibit shh in mouse shh-light2 cells . SHH, or Sonic Hedgehog, is a protein that plays a crucial role in regulating vertebrate organogenesis, such as the growth of digits on limbs and organization of the brain.

Mode of Action

The compound interacts with its targets by inhibiting SHH in mouse Shh-Light2 cells

Biochemical Pathways

It is known that the compound affects the shh pathway , which is involved in the regulation of organogenesis.

Result of Action

It is known to inhibit shh in mouse shh-light2 cells , which could potentially affect organogenesis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-4-31-22-15-18(16-23(32-5-2)24(22)33-6-3)26(30)27-19-11-9-10-17(14-19)25-28-20-12-7-8-13-21(20)29-25/h7-16H,4-6H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGPVKTVDZWQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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